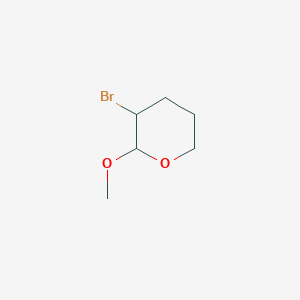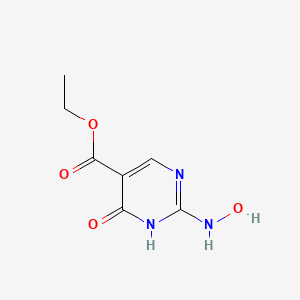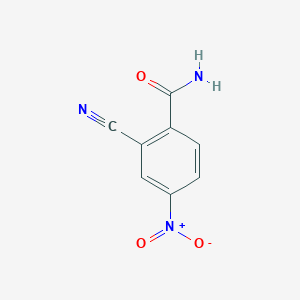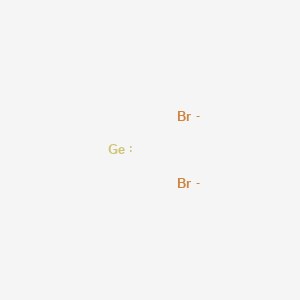
Germanium(II)bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Germanium(II) bromide can be synthesized through the reduction of germanium tetrabromide (GeBr₄) using germanium or zinc as reducing agents . The reaction conditions typically involve heating the reactants to facilitate the reduction process. Industrial production methods may vary, but the fundamental principle remains the same: reducing a higher oxidation state germanium compound to obtain germanium(II) bromide.
Análisis De Reacciones Químicas
Germanium(II) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to germanium tetrabromide (GeBr₄).
Reduction: It can be reduced further to elemental germanium.
Substitution: It reacts with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene.
Common reagents used in these reactions include oxidizing agents like bromine for oxidation and reducing agents like zinc for reduction. The major products formed from these reactions are germanium tetrabromide and elemental germanium.
Aplicaciones Científicas De Investigación
Germanium(II) bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which germanium(II) bromide exerts its effects involves its ability to form complexes with various ligands. This coordination chemistry provides insights into the bonding characteristics of germanium . The molecular targets and pathways involved are primarily related to its interactions with other chemical species, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Germanium(II) bromide can be compared with other germanium halides such as:
- Germanium difluoride (GeF₂)
- Germanium dichloride (GeCl₂)
- Germanium diiodide (GeI₂)
These compounds share similar chemical properties but differ in their reactivity and applications. For instance, germanium difluoride and germanium dichloride are more commonly used in different industrial processes compared to germanium(II) bromide .
Propiedades
Fórmula molecular |
Br2Ge-2 |
|---|---|
Peso molecular |
232.44 g/mol |
InChI |
InChI=1S/2BrH.Ge/h2*1H;/p-2 |
Clave InChI |
UCRUDFJGMHSLAX-UHFFFAOYSA-L |
SMILES canónico |
[Ge].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


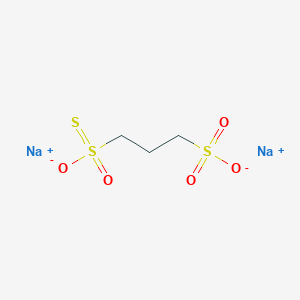
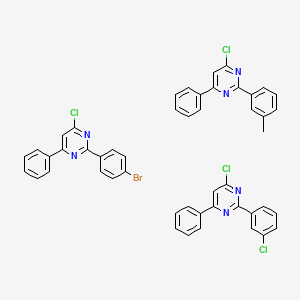
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
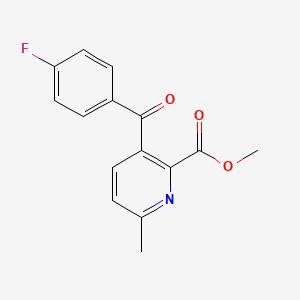
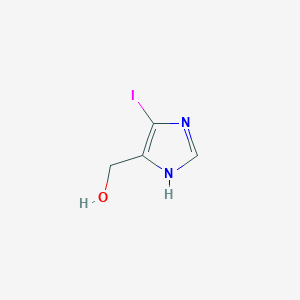
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
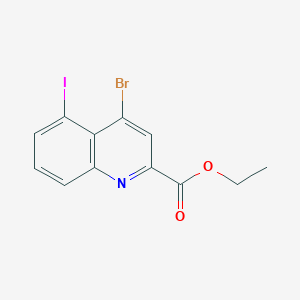
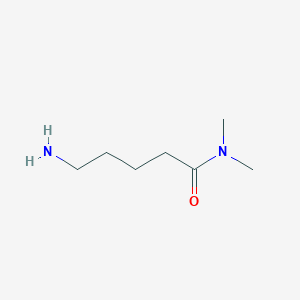
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
